1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride
Description
1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride (CAS: 1187930-49-9) is a bicyclic spiro compound with the molecular formula C₇H₁₃N₃O·2HCl and a molecular weight of 228.12 . It features a spiro junction connecting a piperidine and imidazolidinone ring, conferring structural rigidity. This compound is a key intermediate in synthesizing modulators targeting the ORL-1 (nociceptin) receptor, which is implicated in pain management, anxiety, and addiction disorders . Its dihydrochloride salt form enhances solubility and stability for pharmaceutical applications .
Properties
CAS No. |
1187930-49-9 |
|---|---|
Molecular Formula |
C7H14ClN3O |
Molecular Weight |
191.66 g/mol |
IUPAC Name |
1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C7H13N3O.ClH/c11-6-7(10-5-9-6)1-3-8-4-2-7;/h8,10H,1-5H2,(H,9,11);1H |
InChI Key |
ANBQHYJBNBEUJE-UHFFFAOYSA-N |
SMILES |
C1CNCCC12C(=O)NCN2.Cl.Cl |
Canonical SMILES |
C1CNCCC12C(=O)NCN2.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride involves several steps. One common synthetic route includes the reaction of a suitable amine with a cyclic ketone to form the spirocyclic core. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride is primarily used in pharmaceutical research and development due to its unique structure. Its structure makes it a candidate for drug discovery programs aimed at developing new therapeutic agents for various diseases, and it can also serve as an intermediate in synthesizing more complex compounds.
Interaction Studies
Interaction studies are crucial for understanding the pharmacological potential of 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride. Preliminary investigations into its interactions with biological systems could reveal insights into its mechanism of action and therapeutic applications. These studies often involve assessing binding affinities with specific receptors or enzymes relevant to disease pathways.
Structural Features and Biological Activities
Several compounds share structural features or biological activities with 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride:
- 1-Methyl-1,3-diazabicyclo[3.3.0]octane Bicyclic, with antidepressant activity
- 2-Amino-2-(pyridin-3-yl)ethanol: An amino alcohol with neuroprotective effects
- 2-(Methylthio)benzothiazole: Heterocyclic, with anticancer properties
- 1-Amino-2-(phenylthio)ethanone: A thioether with antimicrobial activity
The spirocyclic configuration of 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride, which incorporates multiple nitrogen atoms within a single framework, is not commonly found in similar compounds. This structural characteristic may impart distinct pharmacological properties that warrant further investigation.
PLD1 and PLD2 Inhibition
1,3,8-triazaspiro[4,5]decan-4-one scaffold engendered PLD2 preferring inhibition . The introduction of a chiral methyl group α to the amide dramatically increased PLD 1 inhibitory activity . 1,3,8-Triazaspiro[4.5]decane derivatives have been identified as having potential in myocardial infarction (MI) treatment .
ORL-1 Receptor Modulation
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the permeability transition pores in mitochondria, which are involved in cellular energy metabolism and apoptosis . This inhibition is achieved through binding to the c subunit of ATP synthase, preventing the formation of the permeability transition pore complex .
Comparison with Similar Compounds
Key Observations:
Substituent Impact :
- The parent dihydrochloride form serves as a scaffold for derivatives. Methyl or halogen substitutions (e.g., bromo, chloro) improve target selectivity .
- Bulky groups like bis(2-chlorophenyl)methyl enhance lipophilicity (logP = 7.2), favoring blood-brain barrier penetration for CNS targets .
- Trifluoroethyl substitutions (e.g., in ) increase metabolic stability by reducing cytochrome P450 interactions .
Synthetic Routes :
- The parent compound is synthesized via reductive amination using sodium triacetoxyborohydride (STAB) and purified via column chromatography .
- Derivatives often require Suzuki-Miyaura couplings or nucleophilic substitutions for aryl/heteroaryl additions .
Pharmacological Activity Comparison
Key Findings:
- Derivatives with pyridinyl or pyrazole substituents (e.g., ) show enhanced ORL-1 affinity and selectivity due to improved hydrophobic interactions in the receptor binding pocket .
- The methylated analog () exhibits reduced molecular weight but lower solubility, limiting its therapeutic utility .
Research and Development Insights
- Patent Landscape : Janssen Pharmaceuticals holds key patents for ORL-1-targeting derivatives, emphasizing spiro core modifications .
- Discontinued Analogs : Certain analogs (e.g., in ) were discontinued due to suboptimal pharmacokinetics or toxicity profiles.
- Trends : Current research focuses on trifluoroethyl and heteroaryl substitutions to balance potency, selectivity, and oral bioavailability .
Biological Activity
1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride is a compound characterized by its unique spirocyclic structure, which incorporates three nitrogen atoms within a bicyclic framework. This structural configuration contributes to its diverse biological activities, making it a promising candidate for medicinal chemistry applications.
- Chemical Formula : C₇H₁₃N₃O·2HCl
- CAS Number : 1187930-49-9
- Molecular Weight : 195.13 g/mol
Biological Activities
The biological activities of 1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride have been explored in various studies, highlighting its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that compounds related to 1,3,8-triazaspiro[4.5]decan-4-one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents in clinical settings.
Antitumor Activity
Studies have demonstrated that this compound can inhibit tumor growth. For example, the introduction of specific functional groups has been linked to enhanced potency against cancer cell lines, indicating its potential as an anticancer drug .
Phospholipase D Inhibition
1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride has been identified as a selective inhibitor of phospholipase D (PLD) isoforms. Notably, certain derivatives exhibit high selectivity for PLD1 over PLD2, with reported IC₅₀ values in the nanomolar range (e.g., IC₅₀ = 3.7 nM for PLD1) and significant selectivity ratios . This selectivity is crucial for developing targeted therapies with fewer side effects.
Structure-Activity Relationship (SAR)
The biological activity of 1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride can be influenced by modifications to its structure. The introduction of chiral centers and various substituents has been shown to enhance both potency and selectivity towards specific biological targets:
| Compound | Modifications | Notable Activity |
|---|---|---|
| 1-Methyl-1,3,8-triazaspiro[4.5]decane | Methyl group addition | Antimicrobial |
| Halogenated derivatives | Various halogens | Enhanced PLD inhibition |
| 8-(2-aminoethyl)-1-(3-fluorophenyl) | Fluorine substitution | Increased PLD1 selectivity |
Case Studies
Several case studies illustrate the compound's potential therapeutic applications:
- Anticancer Efficacy : In vitro studies on cancer cell lines demonstrated that specific derivatives of 1,3,8-triazaspiro[4.5]decan-4-one significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Targeting Phospholipase D : A study focusing on the design and synthesis of PLD inhibitors highlighted the efficacy of 1,3,8-triazaspiro[4.5]decan-4-one derivatives in decreasing invasive migration in glioblastoma cells (U87-MG), demonstrating their potential role in cancer metastasis prevention .
Q & A
Basic: What are the recommended synthetic routes for 1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride, and how can reaction yields be optimized?
Answer:
The synthesis of this spiro compound typically involves multi-step protocols, such as coupling substituted benzyl alcohols or aryl halides with a preformed spirocyclic backbone. For example, combinatorial chemistry approaches using chloro-phenyl or fluorophenyl derivatives (e.g., 3-phenoxybenzyl alcohol) have been employed to introduce substituents at the 8-position of the spiro ring via carbamate linkages . Optimization strategies include:
- Stoichiometric adjustments : Fine-tuning molar ratios of reactants (e.g., 40 µmol scale trials) to minimize side products.
- Catalytic enhancements : Using mild bases or coupling agents to improve intermediate formation.
- Reaction monitoring : Employing LC-MS or TLC to track progress and isolate high-purity intermediates .
Basic: How should researchers handle and store this compound to ensure stability and safety?
Answer:
Proper handling requires:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact, as recommended for structurally similar hydrochlorides .
- Storage conditions : Airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hygroscopic degradation.
- Ventilation : Use fume hoods during weighing or dissolution to mitigate inhalation risks, adhering to chemical hygiene plans .
Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify spirocyclic backbone geometry and substituent positions .
- Mass spectrometry (MS) : APCI or ESI-MS to confirm molecular weight (e.g., observed [M+H]+ peaks at m/z 458 for analogs) .
- HPLC/UV : Reverse-phase chromatography (e.g., Chromolith columns) to assess purity (>98%) and detect impurities like desfluoro byproducts .
Advanced: How can computational methods like quantum chemical calculations be applied to optimize its synthesis?
Answer:
Computational workflows enable:
- Reaction path prediction : Quantum mechanics (QM) simulations (e.g., DFT) to model transition states and identify energetically favorable pathways .
- Condition screening : Machine learning (ML) algorithms analyze experimental datasets to recommend optimal solvents, temperatures, or catalysts, reducing trial-and-error cycles .
- Feedback loops : Integrating computational predictions with high-throughput experimentation (HTE) to iteratively refine synthetic protocols .
Advanced: How do structural modifications (e.g., halogenation, alkylation) impact its pharmacological activity, and what methods assess this?
Answer:
Modifications at the 1-, 3-, or 8-positions influence bioactivity:
- Halogenation : Introducing Cl or F at aromatic rings (e.g., 4-chlorophenyl analogs) enhances target binding affinity, as seen in kinase or receptor inhibition assays .
- Alkylation : Methyl or benzyl groups at the spiro nitrogen improve metabolic stability, assessed via microsomal stability tests.
- Activity profiling : Use SPR (surface plasmon resonance) or fluorescence polarization to quantify binding kinetics .
Advanced: What strategies resolve contradictions in experimental data regarding its reactivity or biological activity?
Answer:
Contradictions arise from variables like solvent polarity, stereochemical outcomes, or assay conditions. Mitigation approaches include:
- Multivariate analysis : Design of Experiments (DoE) to isolate critical factors (e.g., pH, temperature) affecting reaction yields or IC₅₀ values .
- Cross-validation : Repeating assays with orthogonal methods (e.g., SPR vs. enzymatic assays) to confirm activity trends .
- Crystallography : X-ray diffraction to resolve stereochemical ambiguities in spirocyclic conformers .
Advanced: What are the challenges in scaling up synthesis, and how can reactor design address them?
Answer:
Scale-up challenges include:
- Exothermicity control : Continuous-flow reactors mitigate heat buildup during cyclization steps .
- Separation bottlenecks : Membrane technologies (e.g., nanofiltration) isolate intermediates from reaction mixtures efficiently .
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent product quality at larger scales .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
